D-Asparagine monohydrate

Catalog No.
S690673
CAS No.
5794-24-1
M.F
C4H10N2O4
M. Wt
150.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Asparagine monohydrate

CAS Number

5794-24-1

Product Name

D-Asparagine monohydrate

IUPAC Name

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1

InChI Key

RBMGJIZCEWRQES-DKWTVANSSA-N

SMILES

C(C(C(=O)O)N)C(=O)N.O

Synonyms

5794-13-8;l-Asparaginemonohydrate;l-asparaginehydrate;L(+)-Asparaginemonohydrate;Asparaginemonohydrate;(S)-2,4-diamino-4-oxobutanoicacidhydrate;L-Asparticacid4-amide;(S)-(+)-2-Aminosuccinamicacid;UNII-2PD79VF521;L-(+)-AsparagineMonohydrate;(S)-2-Aminosuccinicacid4-amide;C4H8N2O3.H2O;Aminoplasmal;Normofundin;Nutrifundin;Thomaeamin;Asparagine(NF);L-Asparagin-1-wasser;AC1Q5IYB;H-Asn-OH??H2O;L-Asparagine,monohydrate;AC1L55GR;Asparagine,monohydrate,L-;SCHEMBL50255;KSC491M6D

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)N.O

Biomarker for Kidney Function:

Studies have explored the potential of D-Asparagine monohydrate as a biomarker for kidney function []. This is because its clearance from the body is primarily dependent on the kidneys' ability to filter waste products from the blood. Measuring D-Asparagine levels may offer a convenient and non-invasive method to assess kidney function compared to traditional methods like creatinine clearance []. However, further research is needed to validate its accuracy and reliability as a clinical tool.

Neuroscience Research:

D-Asparagine plays a role in various neurotransmitter signaling pathways within the brain []. Researchers have investigated its potential involvement in neurological conditions like epilepsy and Alzheimer's disease, but the evidence remains inconclusive []. Additionally, some studies have explored its effects on learning and memory, but again, robust evidence is lacking and further research is necessary [].

Other Potential Applications:

Preliminary research has explored potential applications of D-Asparagine monohydrate in various areas, including:

  • Muscle growth and exercise performance: Studies have yielded mixed results, with some showing potential benefits for muscle protein synthesis and exercise performance, while others found no significant effects [, ].
  • Male fertility: Some studies suggest D-Asparagine might improve sperm parameters in infertile men, but more research is needed to confirm these findings [].

D-Asparagine monohydrate is a naturally occurring amino acid derivative, specifically the D-enantiomer of asparagine. It is characterized by its molecular formula C4H8N2O3C_4H_8N_2O_3 and a molecular weight of approximately 132.12 g/mol. The monohydrate form indicates the presence of one molecule of water per molecule of D-asparagine, which influences its physical properties and solubility. D-Asparagine plays a crucial role in various biochemical processes and is involved in the metabolism of ammonia in the body through its conversion to aspartate .

  • Hydrolysis: In the presence of water, D-asparagine can be hydrolyzed to produce aspartate and ammonia. This reaction is catalyzed by the enzyme asparaginase.
    D Asparagine+H2OAspartate+NH3\text{D Asparagine}+H_2O\rightarrow \text{Aspartate}+NH_3
  • Transamination: D-asparagine can participate in transamination reactions, where it donates an amino group to form other amino acids such as glutamate.
  • Decarboxylation: Under certain conditions, D-asparagine can also undergo decarboxylation to yield diaminobutyric acid, although this is less common .

D-Asparagine is involved in several biological functions:

  • Protein Synthesis: It serves as a building block for protein synthesis and is critical for the structural integrity of proteins.
  • Neurotransmitter Function: D-asparagine has been implicated in neurotransmission and may play a role in the modulation of synaptic activity.
  • Metabolic Pathways: It participates in the urea cycle and nitrogen metabolism, helping to detoxify ammonia by converting it into less toxic forms .

D-Asparagine monohydrate can be synthesized through various methods:

  • Enzymatic Synthesis: The most common method involves the enzyme asparagine synthetase, which catalyzes the reaction between aspartate and glutamine in the presence of ATP.
    Aspartate+Glutamine+ATPD Asparagine+AMP+PPi\text{Aspartate}+\text{Glutamine}+ATP\rightarrow \text{D Asparagine}+\text{AMP}+\text{PPi}
  • Chemical Synthesis: Chemical methods may involve the reaction of aspartic acid with ammonia or amines under specific conditions to yield D-asparagine.
  • Microbial Fermentation: Certain microorganisms can be used to ferment substrates containing aspartate to produce D-asparagine .

D-Asparagine monohydrate has several applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in drug synthesis and may have therapeutic uses due to its biological activity.
  • Food Industry: D-asparagine is utilized as a flavor enhancer and nutritional supplement.
  • Biochemistry Research: It serves as a reagent or substrate in enzymatic studies and protein synthesis experiments .

Research indicates that D-asparagine interacts with various biological molecules:

  • Enzyme Interactions: It acts as a substrate for enzymes such as asparaginase, which is used therapeutically to treat certain cancers by depleting asparagine levels.
  • Neurotransmitter Interactions: Studies suggest that D-asparagine may modulate neurotransmitter release, influencing synaptic plasticity and cognitive functions .

D-Asparagine monohydrate shares similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
L-AsparagineL-enantiomer of asparagineMore prevalent in proteins; involved in N-linked glycosylation.
Aspartic AcidNon-amidated formPrecursor to D-asparagine; plays a role in neurotransmission.
DL-AsparagineMixture of both enantiomersUsed in food supplements; lacks specificity of action compared to pure forms.
GlutamineSimilar structureInvolved in ammonia transport; has different metabolic pathways.

D-Asparagine monohydrate's unique properties stem from its specific enantiomeric form, which influences its biological activity and applications compared to other amino acids .

UNII

2PD79VF521

Other CAS

3130-87-8
5794-13-8

Dates

Modify: 2023-08-15

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